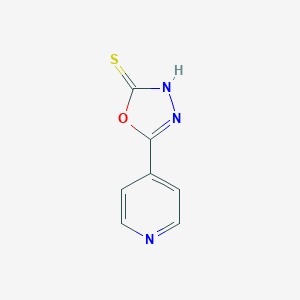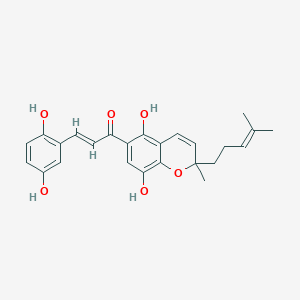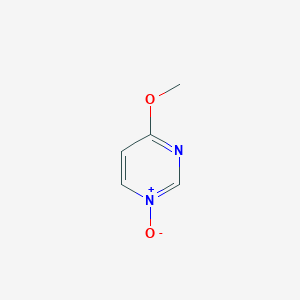
4-Methoxypyrimidine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxypyrimidine 1-oxide (4-MPO) is a heterocyclic compound that has gained attention due to its unique properties and potential applications in various fields of science. This compound is a derivative of pyrimidine and is commonly used in scientific research for its ability to act as a free radical scavenger and mimic the effects of hypoxia.
科学的研究の応用
4-Methoxypyrimidine 1-oxide has been extensively used in scientific research due to its ability to mimic the effects of hypoxia. Hypoxia is a condition where there is a lack of oxygen supply to the tissues, and it has been associated with various pathophysiological conditions such as cancer, stroke, and heart disease. 4-Methoxypyrimidine 1-oxide has been shown to activate hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular adaptation to hypoxia. This activation of HIF by 4-Methoxypyrimidine 1-oxide has been shown to have potential therapeutic applications in the treatment of various diseases.
作用機序
The mechanism of action of 4-Methoxypyrimidine 1-oxide involves its ability to scavenge free radicals and mimic the effects of hypoxia. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various pathophysiological conditions. 4-Methoxypyrimidine 1-oxide acts as a free radical scavenger by donating an electron to the free radical, neutralizing its reactivity. Additionally, 4-Methoxypyrimidine 1-oxide activates HIF, which in turn activates various genes involved in cellular adaptation to hypoxia.
生化学的および生理学的効果
4-Methoxypyrimidine 1-oxide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-Methoxypyrimidine 1-oxide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. In vivo studies have shown that 4-Methoxypyrimidine 1-oxide can protect against ischemia-reperfusion injury (tissue damage caused by the restoration of blood flow after a period of ischemia), reduce infarct size (area of tissue damage) in the heart, and improve cognitive function in animal models of stroke.
実験室実験の利点と制限
One of the advantages of using 4-Methoxypyrimidine 1-oxide in lab experiments is its ability to mimic the effects of hypoxia without the need for specialized equipment or facilities. Additionally, 4-Methoxypyrimidine 1-oxide is relatively stable and can be easily synthesized in the lab. However, one of the limitations of using 4-Methoxypyrimidine 1-oxide is its potential toxicity, particularly at high concentrations. Researchers must exercise caution when working with 4-Methoxypyrimidine 1-oxide and take appropriate safety measures.
将来の方向性
There are several future directions for research on 4-Methoxypyrimidine 1-oxide. One area of interest is the potential therapeutic applications of 4-Methoxypyrimidine 1-oxide in the treatment of various diseases, particularly cancer and ischemic conditions. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-Methoxypyrimidine 1-oxide, particularly its ability to activate HIF. Finally, research is needed to determine the optimal dosage and administration of 4-Methoxypyrimidine 1-oxide for therapeutic use.
Conclusion
In conclusion, 4-Methoxypyrimidine 1-oxide is a heterocyclic compound that has gained attention due to its unique properties and potential applications in various fields of science. Its ability to mimic the effects of hypoxia and act as a free radical scavenger has made it a valuable tool in scientific research. While there are limitations to its use, the potential therapeutic applications of 4-Methoxypyrimidine 1-oxide make it an area of interest for future research.
合成法
The synthesis of 4-Methoxypyrimidine 1-oxide can be achieved through several methods, including the oxidation of 4-methoxypyrimidine with hydrogen peroxide or the reaction of 4-methoxypyrimidine with potassium permanganate. However, the most common method involves the oxidation of 4-methoxypyrimidine with m-chloroperbenzoic acid (MCPBA) in the presence of a catalyst such as sulfuric acid. This method yields high purity and a high yield of 4-Methoxypyrimidine 1-oxide.
特性
IUPAC Name |
4-methoxy-1-oxidopyrimidin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-3-7(8)4-6-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUCXONZOFIMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=[N+](C=C1)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-oxidopyrimidin-1-ium | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

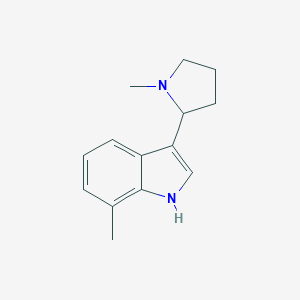
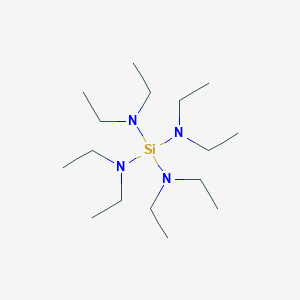
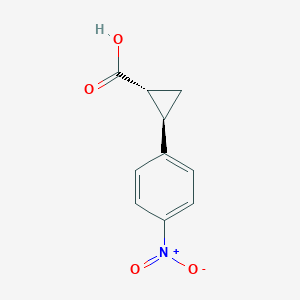
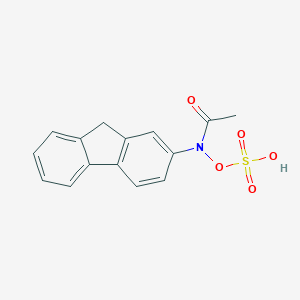
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)
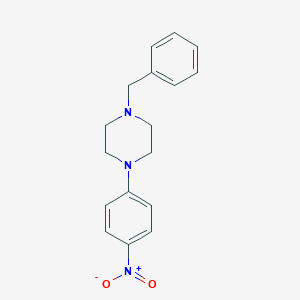
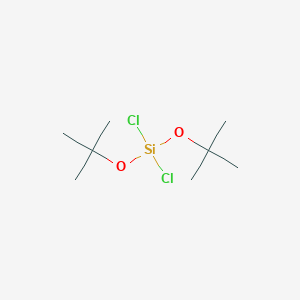
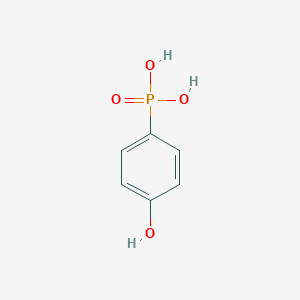
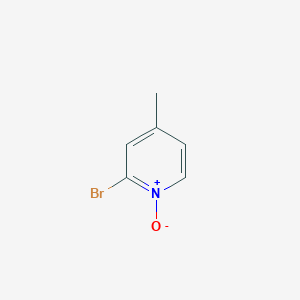
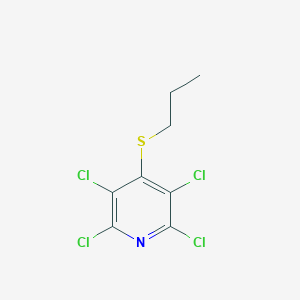
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)
